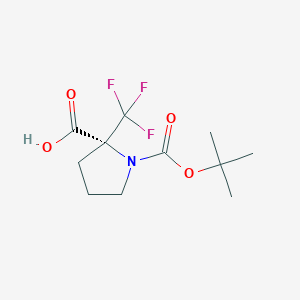![molecular formula C16H19ClN2O3 B13102335 2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-28-4](/img/structure/B13102335.png)
2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the butyl and chloro groups can be done via substitution reactions using suitable alkylating and chlorinating agents.
Etherification: The final step involves the etherification of the pyridazinone core with 4-methoxybenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Possible applications in drug discovery, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-4-chloro-5-((4-hydroxybenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-ethoxybenzyl)oxy)pyridazin-3(2H)-one
Comparison
Compared to its analogs, 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics. This can affect its reactivity, biological activity, and overall stability.
Properties
CAS No. |
88094-28-4 |
|---|---|
Molecular Formula |
C16H19ClN2O3 |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2-butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O3/c1-3-4-9-19-16(20)15(17)14(10-18-19)22-11-12-5-7-13(21-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3 |
InChI Key |
MQAGOYICPORNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


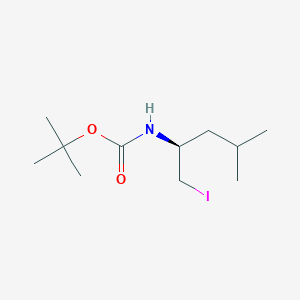
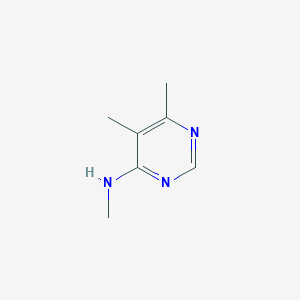

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

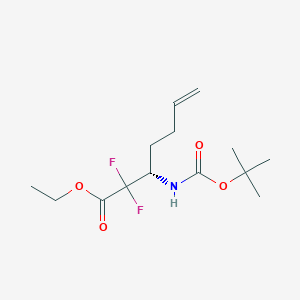
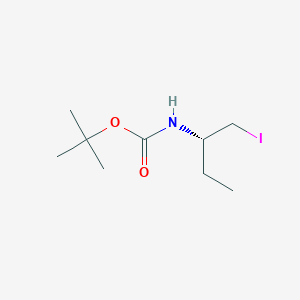
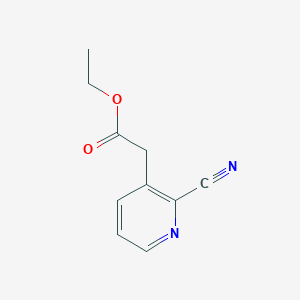
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
